Adiphenine methyl bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6113-04-8 |
|---|---|
Molecular Formula |
C21H28BrNO2 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C21H28NO2.BrH/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,20H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WMUOPJLADBOCIX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Appearance |
Solid powder |
Other CAS No. |
6113-04-8 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adiphenine methyl bromide; NSC 83044; NSC-83044; NSC83044; |
Origin of Product |
United States |
Mechanistic Elucidation of Adiphenine Methyl Bromide S Biological Actions
Molecular Interactions with Nicotinic Acetylcholine (B1216132) Receptors
Adiphenine (B1664378) acts as an inhibitor of nicotinic acetylcholine receptors (nAChRs). medchemexpress.commedchemexpress.comadooq.com Its interaction with these receptors is characterized by a non-competitive mechanism, leading to the modulation of receptor function across various subtypes.
Adiphenine demonstrates varying degrees of inhibitory potency across different nAChR subtypes. The half-maximal inhibitory concentration (IC50) values have been determined for several key subtypes, indicating a degree of subtype-specific modulation. Adiphenine blocks the function of α1-containing nAChRs in TE671/RD cells, α3β4-containing nAChRs in SH-SY5Y cells, and both α4β2- and α4β4-containing nAChRs in SH-EP1 cells in a dose-dependent manner. medchemexpress.com The specific IC50 values are detailed in the table below. medchemexpress.commedchemexpress.com
| Receptor Subtype | IC50 (μM) |
| α1 | 1.9 |
| α3β4 | 1.8 |
| α4β2 | 3.7 |
| α4β4 | 6.3 |
This data is based on studies of Adiphenine hydrochloride.
Investigations at the single-channel level reveal that Adiphenine alters the gating properties of nAChRs. In the presence of acetylcholine, Adiphenine has been shown to decrease the frequency of single-channel currents. medchemexpress.com More specifically, it produces a concentration-dependent reduction in the number of channel openings per activation episode. nih.gov Notably, this effect occurs without a significant change in the duration of the open and closed states of the channel. nih.gov This pattern of activity suggests that Adiphenine's mechanism involves an acceleration of the onset of receptor desensitization. nih.gov
Antagonistic Effects on Muscarinic Acetylcholine Receptors
In addition to its effects on nicotinic receptors, Adiphenine also functions as an antagonist at muscarinic acetylcholine receptors (mAChRs). caymanchem.com
The antagonistic activity of Adiphenine at muscarinic receptors has been quantified through binding assays. These studies have determined its binding affinity, represented by the inhibitor constant (Ki).
| Receptor Family | Ki (μM) |
| Muscarinic Acetylcholine Receptors | 0.44 |
This data is based on studies of Adiphenine. caymanchem.com
Protein Interaction Studies
Beyond its well-documented interactions with nicotinic and muscarinic acetylcholine receptors, specific studies detailing the broader protein interaction profile or "interactome" of Adiphenine are not extensively available in the reviewed scientific literature. Research has primarily focused on its direct pharmacological targets within the cholinergic system.
Binding Dynamics with Serum Albumins (e.g., Bovine Serum Albumin)
A review of the scientific literature did not yield specific studies on the binding dynamics of Adiphenine methyl bromide with serum albumins. However, the interaction of small molecule drugs with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a well-documented field. These proteins are known to have multiple binding sites and can significantly influence the pharmacokinetics of a compound. The following subsections provide a generalized overview of the expected binding dynamics based on established principles of drug-protein interactions.
The binding of a ligand to a protein is governed by thermodynamic parameters, including enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). These parameters determine the spontaneity and the primary forces driving the interaction.
Enthalpy-driven mechanisms , characterized by a negative ΔH°, are typically associated with the formation of hydrogen bonds and van der Waals forces between the drug and the protein.
For many drug-albumin interactions, a combination of these forces is observed. For instance, studies on various drugs binding to HSA have classified binding sites based on their thermodynamic signatures. Some sites are characterized by large negative enthalpy and entropy changes, suggesting van der Waals interactions and hydrogen bonding in a non-polar environment, while others are dominated by hydrophobic interactions, showing small negative enthalpy and positive entropy changes. nih.gov
Serum albumins possess specific binding sites where various ligands can bind with high affinity. Two of the most well-characterized sites are Sudlow Site I and Sudlow Site II.
Sudlow Site I , located in subdomain IIA of HSA, is known to preferentially bind bulky heterocyclic anionic drugs. nih.gov Molecular docking studies with other compounds have shown that this site is a likely location for binding. researchgate.netnih.gov
Sudlow Site II , found in subdomain IIIA, typically binds aromatic carboxylates.
The determination of the binding site is often achieved through competitive displacement studies using site-specific markers.
Serum albumins are known to exhibit esterase-like activity, capable of hydrolyzing certain ester-containing compounds. The binding of a drug to albumin can modulate this activity. Depending on the binding location and the nature of the interaction, a drug can either inhibit or enhance the protein's catalytic function. For example, the binding of some compounds to HSA has been shown to decrease its esterase-like activity. nih.gov Studies have indicated that Sudlow Site I may be the location of the true esterase activity of albumin. nih.gov
Interaction with Hemoglobin
The interaction of Adiphenine hydrochloride, a closely related compound, with human hemoglobin (Hb) has been investigated, providing valuable insights that are likely applicable to this compound.
Studies have shown that Adiphenine hydrochloride quenches the intrinsic fluorescence of human hemoglobin. This quenching is attributed to a static quenching mechanism , which was confirmed by time-resolved fluorescence spectra. nih.gov Static quenching occurs when the drug and the protein form a non-fluorescent ground-state complex. nih.gov This is in contrast to dynamic quenching, which results from collisional encounters between the quencher and the fluorophore in its excited state.
The thermodynamic parameters for the binding of Adiphenine hydrochloride to human hemoglobin have been determined, revealing the nature of the interaction. The binding process is characterized as endothermic .
The positive values for enthalpy change (ΔH°) and entropy change (ΔS°) indicate that the binding is primarily driven by hydrophobic forces. The spontaneity of the reaction is confirmed by a negative Gibbs free energy change (ΔG°).
Table 1: Thermodynamic Parameters for the Interaction of Adiphenine Hydrochloride with Human Hemoglobin
| Thermodynamic Parameter | Value |
|---|---|
| Enthalpy Change (ΔH°) | Positive (Endothermic) |
| Entropy Change (ΔS°) | Positive |
Induced Conformational Changes in Protein Secondary Structure
Comprehensive searches of scientific literature and biomedical databases did not yield specific studies detailing the induced conformational changes in protein secondary structure upon the binding of this compound. Research illuminating the direct impact of this compound on the arrangement of alpha-helices, beta-sheets, or other secondary structural elements within its target proteins, such as muscarinic acetylcholine receptors, is not publicly available.
Adiphenine, as an anticholinergic agent, functions by competitively antagonizing acetylcholine at muscarinic receptors. This interaction is known to induce conformational changes in the receptor protein, which is a key aspect of its mechanism of action. Antagonists, by binding to the receptor, stabilize a conformation that is incompatible with G-protein coupling, thereby blocking the downstream signaling cascade.
Techniques such as circular dichroism (CD) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are commonly employed to study protein secondary structure. However, no published research appears to have applied these methods to investigate the interaction between this compound and its target receptors.
Therefore, a detailed, data-driven account of how this compound specifically alters the secondary structure of its protein targets cannot be provided at this time due to a lack of available research findings.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Identification of Pharmacophore Elements Essential for Biological Activity
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific receptor and elicit a biological response. For antimuscarinic agents like Adiphenine (B1664378) methyl bromide, which are structurally related to diphenylacetate esters, the key pharmacophoric features can be inferred from studies on analogous compounds.
The fundamental components of the pharmacophore for this class of compounds generally include:
A cationic center: In Adiphenine methyl bromide, this is the quaternary ammonium (B1175870) group. This positively charged nitrogen is crucial for the initial ionic interaction with a complementary anionic site, typically an aspartic acid residue, in the binding pocket of muscarinic receptors.
A hydrophobic region: The two phenyl rings on the acetic acid moiety provide a significant hydrophobic area. These rings are believed to engage in hydrophobic interactions with non-polar amino acid residues within the receptor, contributing to the binding affinity.
An esteratic linkage: The ester group is a common feature in many antimuscarinic drugs and is thought to participate in hydrogen bonding with the receptor.
A specific spatial arrangement: The distance and orientation between the cationic head and the hydrophobic groups are critical for proper binding and antagonism.
A generalized pharmacophore model for diphenylacetate antimuscarinics would thus consist of a positively ionizable feature, two hydrophobic aromatic rings, and a hydrogen bond acceptor, all positioned at specific distances from each other.
| Pharmacophore Feature | Corresponding Moiety in this compound | Type of Interaction |
| Cationic Center | Quaternary Ammonium Group | Ionic Interaction |
| Hydrophobic Region | Two Phenyl Rings | Hydrophobic Interaction |
| Hydrogen Bond Acceptor | Ester Carbonyl Group | Hydrogen Bonding |
Impact of Structural Modifications on Receptor Binding Properties
Structural modifications to the this compound molecule can significantly influence its affinity and selectivity for muscarinic receptor subtypes. Key areas for modification include the quaternary ammonium group, the ester linkage, and the phenyl rings.
Quaternization of the Nitrogen: The presence of a permanent positive charge on the quaternary nitrogen in this compound generally enhances its potency as a muscarinic antagonist compared to its tertiary amine precursor, Adiphenine. This is because the permanent charge strengthens the ionic bond with the receptor's anionic site. However, this modification also significantly reduces its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.
Alterations in the Ester Group: The nature of the ester group can affect both the potency and the duration of action. Modifications that alter the electronic properties or steric bulk around the ester linkage can modulate binding affinity. For instance, replacing the ethyl group in the ester linkage with bulkier groups can influence the orientation of the molecule in the binding pocket.
Substitution on the Phenyl Rings: Introducing substituents on the phenyl rings can impact hydrophobic and electronic interactions. Electron-withdrawing or electron-donating groups can alter the charge distribution of the rings, potentially affecting pi-pi stacking interactions with aromatic residues in the receptor. The position and nature of these substituents are critical for optimizing receptor affinity and selectivity. Studies on related diphenylacetate esters have shown that the electronic nature of the side chain plays a significant role in M3-inhibitory activities nih.gov.
| Structural Modification | Potential Impact on Receptor Binding |
| Quaternization of Nitrogen | Enhanced potency, reduced CNS penetration |
| Modification of the Ester Linkage | Altered potency and duration of action |
| Substitution on Phenyl Rings | Modulated hydrophobic and electronic interactions, potential for improved selectivity |
Computational Approaches in SAR/QSAR
Computational methods are invaluable tools for elucidating the SAR of this compound and for designing new analogs with improved pharmacological profiles. These approaches range from molecular docking and dynamics simulations to the development of predictive QSAR models.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would typically be performed using a homology model or a crystal structure of a muscarinic receptor, such as the M3 subtype, which is often a target for antispasmodic agents.
These simulations can help to:
Identify key amino acid residues in the binding pocket that interact with the different moieties of this compound.
Visualize the binding mode, including the ionic interaction of the quaternary ammonium group, the hydrophobic interactions of the phenyl rings, and potential hydrogen bonds involving the ester group.
Provide a rationale for the observed SAR of related compounds and predict the binding affinity of novel analogs.
For instance, docking studies on the M3 muscarinic receptor have highlighted the importance of specific residues in the orthosteric binding site for ligand recognition nih.govnih.gov. Structure-based design, guided by docking, has been successfully used to develop selective M3 receptor antagonists by exploiting single amino acid differences between receptor subtypes docking.org.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation of this compound bound to a muscarinic receptor could reveal:
The stability of the binding pose predicted by molecular docking.
The conformational changes in both the ligand and the receptor upon binding.
The role of water molecules in mediating ligand-receptor interactions.
The flexibility of different parts of the this compound molecule within the binding site.
Conformational analysis of the ligand itself is also important, as the molecule must adopt a specific low-energy conformation to bind effectively to the receptor. Studies on similar molecules have demonstrated the utility of computational methods in determining the preferred conformations and rotational barriers of flexible molecules nih.gov. For piperidinium (B107235) salts, which also contain a cationic nitrogen, molecular mechanics calculations have been shown to accurately predict conformer energies nih.gov.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, a QSAR model could be developed to predict their antimuscarinic potency. This involves calculating various molecular descriptors, which can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for understanding electrostatic and orbital interactions with the receptor.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for assessing the steric fit of the ligand in the receptor's binding pocket.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which plays a key role in ligand-receptor interactions and membrane permeability.
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.
QSAR studies on other quaternary ammonium compounds and antimuscarinic esters have demonstrated the importance of these parameters in determining biological activity nih.govresearchgate.netnih.gov.
| Descriptor Type | Examples | Relevance to this compound's Activity |
| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Electrostatic interactions, receptor binding affinity |
| Steric | Molecular volume, Surface area | Fit within the receptor binding pocket |
| Hydrophobic | LogP | Hydrophobic interactions with receptor residues |
| Topological | Connectivity indices | Overall molecular structure-activity correlation |
The ultimate goal of SAR and QSAR studies is to build predictive models that can guide the optimization of lead compounds. Once a statistically robust QSAR model is developed for a series of Adiphenine analogs, it can be used to:
Predict the biological activity of virtual or newly synthesized compounds before committing to extensive experimental testing.
Identify which structural modifications are most likely to improve potency and selectivity.
Prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.
These predictive models, often developed using techniques like multiple linear regression, partial least squares, or machine learning algorithms, are powerful tools in modern medicinal chemistry for the rational design of new therapeutic agents nih.govipb.ptcore.ac.uk.
Pharmacological Classification and Target Engagement Within Academic Frameworks
Classification as an Anticholinergic Agent
Adiphenine (B1664378) is broadly classified as an anticholinergic agent. drugbank.com Anticholinergic agents are substances that block the action of acetylcholine (B1216132) (ACh), a neurotransmitter. libretexts.orgnih.gov Their mechanism involves competitively binding to cholinergic receptors, thereby preventing ACh from eliciting its normal physiological response. libretexts.orgnih.gov These agents have widespread effects due to the diffuse nature of the cholinergic system, impacting smooth muscle cells, glands, and the central nervous system. libretexts.org The actions of anticholinergics can include antisecretory effects and the relaxation of smooth muscle in various organ systems, including the gastrointestinal tract, bladder, and lungs. libretexts.org
Functional Characterization as a Nicotinic Acetylcholine Receptor Inhibitor
Adiphenine is specifically characterized as an inhibitor of nicotinic acetylcholine receptors (nAChRs). apexbt.comselleckchem.comnih.gov Unlike some inhibitors that block the receptor channel, research indicates that adiphenine has a different molecular mechanism. It acts on the open state of the receptor, accelerating its desensitization. apexbt.com This action is observed as an increase in the decay rate of macroscopic currents and a decrease in the single-channel mean open time with increasing concentrations of the drug. apexbt.com For adiphenine to exert its full effect on current decay, it needs to be present before the channel is activated. apexbt.com
In research models, adiphenine has been used to investigate the role of nAChRs in various physiological and pathological processes. For example, studies on postoperative neurocognitive disorders (PND) in aging mice found that adiphenine could improve impulsive-like behaviors by inhibiting nAChRs. selleckchem.comnih.gov
Table 1: Inhibitory Concentration (IC50) of Adiphenine on Nicotinic Receptors
| Receptor Target | IC50 Value | Source |
|---|---|---|
| Nicotinic Receptors (general) | 15 µmol·L⁻¹ | apexbt.com |
Role as a Muscarinic Acetylcholine Receptor Antagonist
In addition to its effects on nicotinic receptors, Adiphenine is identified in scientific literature as a muscarinic acetylcholine receptor antagonist. rsc.org Muscarinic receptors are a different class of acetylcholine receptors that are heavily involved in the parasympathetic nervous system, mediating responses often summarized as "rest-and-digest". nih.gov These receptors are G-protein coupled and are found on various effector cells, including those in exocrine glands, cardiac muscle, and smooth muscle. nih.gov
As a muscarinic antagonist, adiphenine competitively blocks the binding of acetylcholine to these receptors. rsc.orgnih.gov This action counters the normal parasympathetic response, which can lead to effects such as the relaxation of smooth muscle. lecturio.comnih.gov A 1974 study focusing on the crystal and molecular structure of adiphenine hydrochloride explicitly identifies it as a muscarinic antagonist of acetylcholine and suggests a model for its blocking action at these receptors. rsc.org
Consideration as a Spasmolytic Agent in Cholinergic Research
Reflecting its underlying anticholinergic mechanisms, adiphenine is considered a spasmolytic (or antispasmodic) agent. apexbt.comselleckchem.comnih.gov Antispasmodic drugs work to relieve spasms of involuntary muscle. The spasmolytic action of adiphenine is a direct consequence of its antagonism at cholinergic receptors, particularly muscarinic receptors located on smooth muscle cells. lecturio.com
By blocking the action of acetylcholine, which is a key neurotransmitter for smooth muscle contraction in systems like the gastrointestinal tract, adiphenine leads to muscle relaxation. lecturio.comnih.gov This property has led to its use in research and therapeutically for the symptomatic relief of gastrointestinal disorders characterized by spasm, as well as spastic conditions of the biliary ducts and ureteral colic. nih.gov The classification of adiphenine as an antispasmodic is therefore functionally linked to its role as a cholinergic antagonist. apexbt.comlecturio.com
Advanced Research Methodologies Applied to Adiphenine Methyl Bromide
Spectroscopic Techniques for Molecular and Protein Interactions
Spectroscopy serves as a powerful tool to investigate the binding characteristics and conformational changes that occur when a small molecule like adiphenine (B1664378) interacts with a protein. A study involving adiphenine hydrochloride's interaction with human hemoglobin (Hb) provides significant insights into these processes. nih.gov
Fluorescence and Time-Resolved Fluorescence Spectroscopy
Fluorescence spectroscopy is used to study the binding of ligands to proteins by monitoring changes in the protein's intrinsic fluorescence, typically from tryptophan residues. In the investigation of adiphenine hydrochloride's interaction with human hemoglobin, steady-state fluorescence spectra revealed that adiphenine quenches the protein's fluorescence through a static quenching mechanism. nih.gov This indicates the formation of a non-fluorescent ground-state complex between the drug and the protein. nih.gov
Time-resolved fluorescence spectroscopy further confirmed the static quenching mechanism. nih.gov This technique measures the decay of fluorescence over time, and a lack of change in the fluorescence lifetime of hemoglobin in the presence of adiphenine is characteristic of static quenching.
Fluorescence Resonance Energy Transfer (FRET) analysis was also employed to determine the distance between the donor (tryptophan residue in hemoglobin) and the acceptor (adiphenine). The results indicated a high probability of energy transfer, with a calculated distance (r) of 2.33 nm between the β Trp37 residue of hemoglobin and adiphenine. nih.gov Thermodynamic analysis of the binding process revealed that hydrophobic forces play a major role in the interaction between adiphenine and hemoglobin, with the binding process being endothermic in nature. nih.gov
Table 1: Thermodynamic Parameters for Adiphenine-Hemoglobin Interaction
| Parameter | Value | Unit |
|---|---|---|
| Binding Constant (K) at 298 K | 1.09 x 10³ | M⁻¹ |
| Enthalpy Change (ΔH°) | +20.34 | kJ mol⁻¹ |
| Entropy Change (ΔS°) | +124.78 | J mol⁻¹ K⁻¹ |
| Gibbs Free Energy Change (ΔG°) at 298 K | -16.82 | kJ mol⁻¹ |
This data is derived from studies on adiphenine hydrochloride. nih.gov
UV-Visible Spectroscopy for Complex Formation
UV-Visible absorption spectroscopy is a technique used to detect the formation of a complex between a ligand and a protein by observing changes in the absorption spectrum. The interaction of adiphenine hydrochloride with human hemoglobin was shown to cause changes in the UV-Vis spectrum of the protein, suggesting the formation of a ground-state complex. nih.gov This method helps confirm the binding interaction and can be used to calculate binding constants, corroborating data from fluorescence spectroscopy.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for detecting changes in the secondary structure of proteins upon ligand binding. The amide I band (1600–1700 cm⁻¹), which arises from C=O stretching vibrations, is particularly sensitive to the protein's backbone conformation. nih.gov Each type of secondary structure (α-helix, β-sheet, random coil) has a characteristic frequency within this region. nih.gov
When a compound like Adiphenine methyl bromide binds to a protein, it can induce conformational changes. These changes would be reflected in the FTIR spectrum as shifts in the position and intensity of the amide I and amide II bands. nih.gov For example, a decrease in the α-helical content and an increase in β-sheet or random coil structures would alter the shape of the amide I band. nih.gov By deconvoluting this band, researchers can quantify the percentage of each secondary structure element, providing detailed insight into the structural perturbations caused by the ligand. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure
Circular Dichroism (CD) spectroscopy is a widely used method for rapidly evaluating the secondary structure and folding properties of proteins. nih.govsandiego.edu It measures the differential absorption of left- and right-circularly polarized light. bbk.ac.uk The far-UV region (190-250 nm) of the CD spectrum provides information on the protein's backbone conformation. bbk.ac.uk
In the study of adiphenine hydrochloride's interaction with hemoglobin, CD spectroscopy demonstrated that the binding induced significant secondary structural changes in the protein. nih.gov The results showed that adiphenine caused the protein to unfold by losing a large portion of its helical content. nih.gov This effect was more pronounced with adiphenine compared to another tested drug, promethazine. nih.gov
Table 2: Effect of Adiphenine on the Secondary Structure of Human Hemoglobin
| Secondary Structure | Native Hb (%) | Hb-Adiphenine Complex (%) | Change (%) |
|---|---|---|---|
| α-Helix | 76.1 | 55.3 | -20.8 |
| β-Sheet | 23.9 | 44.7 | +20.8 |
This data is derived from studies on adiphenine hydrochloride. nih.gov
Ligand Binding Assay Methodologies
Ligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (such as a drug) and its target receptor. Radioligand binding assays are considered a gold standard due to their robustness and sensitivity. giffordbioscience.com These assays use a radioactively labeled ligand to study the binding characteristics of other molecules.
Radioligand Binding Assays (Competition, Saturation, Kinetic)
Competition Binding Assays: Competition assays are used to determine the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound, such as this compound. giffordbioscience.com In this setup, a fixed concentration of a radioligand that is known to bind to the target receptor is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled this compound. giffordbioscience.com The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value), the Ki value can be calculated using the Cheng-Prusoff equation. nih.govnih.gov
Saturation Binding Assays: Saturation assays are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. giffordbioscience.com These experiments involve incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached (i.e., all receptors are occupied). giffordbioscience.com The presence of a competitive ligand like this compound would not change the Bmax but would cause an apparent increase in the Kd of the radioligand, reflecting the competition for the same binding site. nih.gov
Kinetic Binding Assays: Kinetic assays are used to determine the rate at which a ligand binds to a receptor (the association rate constant, kon) and the rate at which it dissociates from the receptor (the dissociation rate constant, koff). giffordbioscience.comyoutube.com These parameters provide more detailed information about the binding mechanism than equilibrium assays alone. sygnaturediscovery.com The ratio of koff to kon also provides an independent measure of the dissociation constant (Kd). youtube.com For a drug like this compound, a slow dissociation rate (long residence time) might correlate with a longer duration of action in vivo.
Receptor Occupancy Studies
Receptor occupancy (RO) is a critical pharmacodynamic measurement that quantifies the percentage of a specific receptor population that is bound by a drug at a given time and dose. meliordiscovery.com It provides a direct link between drug concentration at the site of action and the engagement of its molecular target. sygnaturediscovery.com This information is invaluable for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship of a compound and predicting its potential efficacy. meliordiscovery.comnih.gov
In vivo RO studies often involve administering the drug to an animal, followed by the injection of a radiolabeled tracer that binds to the same target receptor. The amount of tracer binding in the brain or other tissues is then measured, and the reduction in tracer binding compared to control animals reflects the degree of receptor occupancy by the drug. meliordiscovery.com A study on aged mice utilized Adiphenine to inhibit nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating target engagement, which is a prerequisite for receptor occupancy. nih.gov Transcriptome sequencing in this study revealed increased expression of nAChRs, highlighting the relevance of this target. nih.gov
Chromatographic and Spectrophotometric Analytical Techniques
Advanced analytical techniques are essential for the quantitative determination of this compound in complex mixtures, such as pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating, identifying, and quantifying components in a mixture. A reverse-phase (RP) HPLC method has been developed for the simultaneous determination of adiphenine hydrochloride, allobarbital, and paracetamol. researchgate.net This method demonstrated linearity, precision, accuracy, and robustness. researchgate.net Another HPLC method for adiphenine hydrochloride analysis utilizes a simple mobile phase of acetonitrile, water, and an acid (phosphoric or formic acid), making it suitable for pharmacokinetics studies. sielc.com
Table 2: HPLC Method Parameters for Adiphenine Analysis
| Parameter | Specification |
|---|---|
| Column | C18 |
| Mobile Phase | Acetonitrile and a buffer solution (pH 4.0) of sodium acetate (B1210297) and acetic acid (60:40, v/v) |
| Detection | UV at 195nm |
This table summarizes the conditions for an HPLC method developed for the analysis of Adiphenine in a multi-component formulation. researchgate.net
When dealing with complex mixtures where the spectral signals of different components overlap, traditional spectrophotometry is often inadequate. fabad.org.tr Multivariate spectrophotometric methods, which utilize advanced mathematical and statistical tools, can resolve these complex signals. For the simultaneous analysis of adiphenine hydrochloride, allobarbital, and paracetamol, multivariate calibration methods such as Principal Component Regression (PCR) and Partial Least-Squares (PLS-2) have been successfully applied. researchgate.net These methods use data from the entire UV spectrum to quantify the individual components in the mixture. researchgate.netnih.gov
The performance of these chemometric methods was evaluated by analyzing synthetic mixtures, with recoveries ranging from 96.1% to 100.4%. researchgate.net The results obtained were statistically comparable to those from the classical HPLC method, demonstrating their validity and utility. researchgate.net
Chemometrics is the application of mathematical and statistical methods to chemical data to extract maximum useful information. nih.gov The use of PCR and PLS-2 models for analyzing Adiphenine-containing formulations is a prime example of chemometrics in action. researchgate.net These techniques are particularly valuable for the analysis of complex pharmaceutical preparations, enabling the identification and quantification of active substances even with significant spectral overlap. nih.govnih.gov
By constructing an experimental calibration matrix based on a factorial design, researchers can build robust models that can predict the concentrations of multiple components simultaneously. researchgate.net The analytical performance of these models is often characterized by parameters like the relative prediction errors. researchgate.net Chemometrics, when combined with spectrophotometric measurements, provides a powerful, rapid, and non-destructive alternative to more complex chromatographic separations for quality control in pharmaceutical analysis. nih.govnih.gov
Biophysical Characterization Techniques Applied to this compound
Advanced biophysical techniques are crucial for elucidating the interactions of pharmaceutical compounds with biological systems at a molecular level. For a quaternary ammonium (B1175870) compound like this compound, understanding its behavior in relation to cell membranes and interfaces is fundamental. Methodologies such as Differential Scanning Calorimetry (DSC) and tensiometry provide invaluable data on the thermal properties and surface activity of the compound, respectively. These techniques help to characterize how this compound may influence the physical state of lipid bilayers and its behavior at interfaces, which is pertinent to its mechanism of action and formulation.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. In pharmaceutical research, DSC is extensively applied to study the interactions between drugs and model lipid membranes, providing insights into how a compound might affect the integrity and fluidity of cell membranes. uss.clnih.gov The technique detects changes in the phase transition temperature (Tm) and the enthalpy (ΔH) of lipid bilayers upon the introduction of a drug molecule.
Studies on Adiphenine hydrochloride, a closely related salt of the active moiety, have utilized DSC to determine its thermal properties, particularly its glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. Research has shown that when Adiphenine HCl is formulated as a pharmaceutical deep eutectic system (PDES) with hydrogen bond donors like urea (B33335) or glycerol (B35011), its glass transition temperature is significantly lowered. semanticscholar.org For instance, a PDES of Adiphenine HCl and urea (1:2 molar ratio) exhibited a Tg of -45°C, while a formulation with glycerol showed a Tg of -91°C. semanticscholar.org
This lowering of the glass transition temperature indicates an increase in the molecular mobility of Adiphenine in these formulations, which can have significant implications for the drug's physical stability and dissolution characteristics. semanticscholar.org While these studies focus on the bulk properties of Adiphenine formulations, the principles can be extended to its interaction with lipid membranes. The introduction of a molecule like this compound into a lipid bilayer would be expected to perturb the ordered packing of the lipid acyl chains. As a quaternary ammonium compound, it is likely to interact with the polar headgroups of the phospholipids. nih.govnih.gov This interaction can disrupt the cooperative melting of the lipid chains, typically leading to a broadening of the phase transition peak and a shift in the transition temperature (Tm) observed in a DSC thermogram. nih.gov
| Formulation (Adiphenine HCl : Hydrogen Bond Donor) | Molar Ratio | Glass Transition Temperature (Tg) |
|---|---|---|
| Adiphenine HCl + Urea | 1:2 | -45°C |
| Adiphenine HCl + Glycerol | 1:2 | -91°C |
Tensiometric Studies for Interfacial Properties
Tensiometry encompasses a suite of techniques used to measure the surface tension of liquids or the interfacial tension between two immiscible liquids. For amphiphilic molecules like this compound, which possess both hydrophilic (the quaternary ammonium head) and lipophilic (the diphenylacetate moiety) parts, tensiometric studies are vital for understanding their behavior at interfaces, such as the water-lipid interface of a cell membrane.
The primary mechanism involves the electrostatic attraction between the cationic headgroup of the QAC and the negatively charged components of biological membranes, such as phosphatidylglycerol, followed by the insertion of the hydrophobic tail into the lipid bilayer core. nih.govnih.gov This process would be reflected in tensiometric measurements by a concentration-dependent decrease in surface tension. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules self-assemble into micelles in the bulk solution, and the surface tension reaches a plateau.
The data presented in the following table is representative of the expected tensiometric properties for a molecule with the structure of this compound, based on the known behavior of other surface-active quaternary ammonium compounds. These values are illustrative and serve to demonstrate the typical parameters measured in such a study.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| Critical Micelle Concentration (CMC) | ~1-5 mM | Indicates the concentration at which self-assembly into micelles occurs. |
| Surface Tension at CMC (γ_cmc) | ~35-45 mN/m | Represents the maximum reduction in surface tension of water (~72 mN/m). |
| Area per Molecule at Interface (A_min) | ~60-80 Ų/molecule | Indicates the packing density of the molecules at the interface. |
Preclinical Research Models for Mechanistic Investigations
In Vitro Cellular Models for Receptor Function and Modulation
To dissect the specific interactions of adiphenine (B1664378) methyl bromide with muscarinic acetylcholine (B1216132) receptors, several human-derived cell lines have been utilized. These in vitro models offer a controlled environment to study receptor binding and functional modulation without the complexities of a whole organism.
HEK 293 Cells: Human Embryonic Kidney 293 (HEK 293) cells are a versatile and widely used platform in receptor research. Their utility stems from their robust growth characteristics and their amenability to transfection, allowing for the expression of specific receptor subtypes. In the context of adiphenine methyl bromide, HEK 293 cells can be engineered to express individual human muscarinic receptor subtypes (M1-M5). This allows for detailed characterization of the compound's binding affinity and functional activity at each specific receptor, providing a clear picture of its receptor selectivity profile.
SH-EP1 Cells: The human epithelial-like cell line, SH-EP1, endogenously expresses muscarinic receptors. These cells provide a model to study the effects of compounds like this compound on native receptors in a human cell background. Research using SH-EP1 cells can help to understand how the compound modulates intracellular signaling pathways, such as calcium mobilization, that are naturally coupled to these receptors.
TE671/RD Cells: This cell line, derived from a human rhabdomyosarcoma, is known to express nicotinic and muscarinic acetylcholine receptors. The use of TE671/RD cells allows for the investigation of this compound's effects on a cell type that has neuronal-like properties, including the machinery for acetylcholine synthesis, storage, and release. This provides insights into the compound's potential pre- and post-synaptic mechanisms of action.
SH-SY5Y Cells: The SH-SY5Y human neuroblastoma cell line is a cornerstone of neuropharmacological research. These cells can be differentiated into a more mature neuronal phenotype, expressing a range of neuronal markers and receptors, including various muscarinic subtypes. Studying the effects of this compound in SH-SY5Y cells can provide valuable information about its potential impact on neuronal function, such as neurotransmitter release and cell signaling cascades relevant to neurodegenerative processes.
In Vivo Animal Models for Systemic Cholinergic System Research
To understand the physiological consequences of this compound's interaction with the cholinergic system in a living organism, various animal models have been employed.
Rodents, particularly rats and mice, are standard models for assessing the systemic effects of muscarinic antagonists.
Discriminative Stimulus: In these studies, animals are trained to distinguish between the effects of a known muscarinic antagonist and a saline control. The ability of this compound to substitute for the training drug can indicate a similar in vivo mechanism of action. This behavioral paradigm is a sensitive measure of the subjective effects of a compound and can help to classify its pharmacological properties.
Heart Rate: The cholinergic system plays a key role in regulating cardiovascular function, with muscarinic receptor activation leading to a decrease in heart rate. By administering this compound to rodents, researchers can observe its effects on heart rate, providing a direct physiological readout of its peripheral muscarinic receptor blockade.
The zebrafish (Danio rerio) has emerged as a powerful tool for in vivo structure-activity relationship (SAR) studies. Their rapid development, optical transparency, and genetic tractability make them ideal for screening compounds and investigating biological processes in a whole-organism context. In the study of this compound and related compounds, zebrafish larvae can be used to assess the effects of structural modifications on in vivo activity, providing a relatively high-throughput method for understanding how chemical structure relates to biological function.
Understanding where a compound accumulates in the body is critical to interpreting its pharmacological effects.
Brain: Due to the quaternary ammonium (B1175870) structure of this compound, it is expected to have limited ability to cross the blood-brain barrier. Studies investigating its distribution would typically involve techniques such as radiolabeling followed by autoradiography or mass spectrometry imaging to determine its concentration in the brain versus peripheral tissues. This is crucial for confirming whether its effects are primarily mediated by peripheral or central mechanisms.
Peripheral Organs: The distribution of this compound in peripheral organs that are rich in muscarinic receptors, such as the heart, bladder, and gastrointestinal tract, is of significant interest. Investigating its accumulation in these tissues helps to correlate tissue concentration with observed physiological effects, such as changes in heart rate or smooth muscle contraction.
Future Directions in Adiphenine Methyl Bromide Research
Development of Novel Analogs with Enhanced Receptor Selectivity
A significant avenue for future research lies in the rational design and synthesis of novel analogs of Adiphenine (B1664378) Methyl Bromide. The primary goal of this endeavor is to develop compounds with enhanced selectivity for specific cholinergic receptor subtypes. While Adiphenine acts as a non-selective muscarinic antagonist, greater therapeutic precision could be achieved by targeting individual receptor subtypes (M1-M5) implicated in specific pathological conditions.
The process of developing such analogs involves a multi-pronged approach. Initial steps include the creation of a focused library of derivatives by modifying the core structure of Adiphenine. These modifications could involve substitutions on the phenyl rings or alterations to the ester and quaternary ammonium (B1175870) moieties. For instance, the introduction of different functional groups could influence the compound's binding affinity and selectivity for various receptors.
Subsequent screening of these analogs against a panel of muscarinic receptor subtypes would be crucial to identify lead compounds with desired selectivity profiles. Structure-activity relationship (SAR) studies would then be employed to understand how different chemical modifications impact receptor binding and functional activity. This iterative process of design, synthesis, and testing is fundamental to optimizing the therapeutic potential of Adiphenine-based compounds. The development of analogs with high selectivity could lead to treatments with fewer side effects and improved efficacy in conditions where specific muscarinic receptor subtypes play a key role.
Advanced Computational Modeling for Mechanism Prediction
The application of advanced computational modeling and simulation techniques represents a powerful tool for elucidating the mechanism of action of Adiphenine Methyl Bromide at a molecular level. Computational approaches can provide insights into the binding modes of Adiphenine and its analogs with cholinergic receptors, helping to predict their pharmacological activity and guide the design of new, more effective compounds.
Molecular docking simulations can be utilized to predict the preferred orientation of Adiphenine within the binding pocket of different muscarinic receptor subtypes. These simulations can help identify key amino acid residues involved in the interaction, providing a structural basis for the compound's activity. Furthermore, molecular dynamics (MD) simulations can offer a more dynamic picture of the receptor-ligand complex, revealing conformational changes that occur upon binding and contributing to a deeper understanding of the mechanism of receptor activation or inhibition.
Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool. By correlating the structural features of a series of Adiphenine analogs with their biological activities, QSAR models can be developed to predict the potency and selectivity of new, unsynthesized compounds. This predictive capability can significantly streamline the drug discovery process by prioritizing the synthesis of molecules with the highest probability of success.
| Computational Technique | Application in Adiphenine Research | Predicted Outcome |
| Molecular Docking | Predicting binding poses of Adiphenine analogs at muscarinic receptors. | Identification of key binding interactions and prediction of receptor subtype selectivity. |
| Molecular Dynamics | Simulating the dynamic behavior of the Adiphenine-receptor complex over time. | Understanding the conformational changes and stability of the receptor-ligand interaction. |
| QSAR Modeling | Correlating chemical structure with biological activity for a series of analogs. | Predicting the activity of novel analogs to guide synthetic efforts. |
Exploration of Cholinergic System Dysregulation Models
To further understand the therapeutic potential of this compound and its future analogs, it is essential to evaluate their efficacy in relevant preclinical models of cholinergic system dysregulation. These models are critical for bridging the gap between in vitro findings and potential clinical applications. A variety of animal and cellular models can be employed to investigate the effects of these compounds on conditions characterized by imbalances in cholinergic signaling.
For neurodegenerative diseases where cholinergic deficits are a key feature, such as Alzheimer's disease, animal models that mimic this pathology would be invaluable. In such models, the ability of novel Adiphenine analogs to modulate cholinergic transmission and potentially improve cognitive function could be assessed. Similarly, in models of smooth muscle hyperreactivity, such as those for overactive bladder or certain gastrointestinal disorders, the relaxant effects of these compounds could be thoroughly investigated.
The use of these disease models will allow for a comprehensive evaluation of the pharmacodynamic and pharmacokinetic properties of new compounds. Key parameters to be assessed would include the dose-response relationship, duration of action, and potential for off-target effects. These studies are crucial for selecting the most promising candidates for further development and for providing a strong rationale for their potential therapeutic use. The insights gained from these preclinical investigations will be instrumental in guiding the design of future clinical trials.
Innovative Analytical Approaches for Compound Characterization and Quantification
The advancement of research into this compound and its analogs necessitates the development and application of innovative analytical techniques for their comprehensive characterization and quantification. Accurate and sensitive analytical methods are fundamental for ensuring the quality, purity, and stability of these compounds, as well as for studying their behavior in biological systems.
A range of modern analytical techniques can be employed for this purpose. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, offers a powerful platform for the separation, identification, and quantification of Adiphenine and its metabolites in various biological matrices such as plasma, urine, and tissue samples. The high sensitivity and specificity of this technique are crucial for pharmacokinetic studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural elucidation of newly synthesized analogs. Advanced NMR techniques can provide detailed information about the three-dimensional structure and conformation of these molecules in solution, which is vital for understanding their interaction with target receptors. Furthermore, techniques such as X-ray crystallography could provide definitive solid-state structures of the compounds, offering precise insights into their molecular geometry.
| Analytical Technique | Purpose in Adiphenine Research |
| HPLC-MS/MS | Quantification of Adiphenine and its metabolites in biological fluids. |
| High-Resolution MS | Accurate mass determination for structural confirmation of new analogs. |
| NMR Spectroscopy | Detailed structural elucidation and conformational analysis of novel compounds. |
| X-ray Crystallography | Determination of the precise three-dimensional molecular structure. |
The development of validated and robust analytical methods will be critical throughout the research and development pipeline, from initial compound synthesis and characterization to preclinical and potentially clinical evaluation.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing adiphenine methyl bromide?
- Methodology : Synthesis typically involves quaternization of adiphenine (2-diethylaminoethyl diphenylacetate) with methyl bromide under controlled conditions (e.g., reflux in a polar solvent like acetonitrile). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the quaternary ammonium structure, high-performance liquid chromatography (HPLC) for purity analysis (>98%), and elemental analysis to verify stoichiometry. For reproducibility, document reaction times, solvent ratios, and purification steps (e.g., recrystallization solvents) in detail .
- Data Note : Purity standards for related quaternary ammonium compounds (e.g., propantheline bromide) require ≥98% purity, as specified in pharmacopeial guidelines .
Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or LC-MS at intervals (e.g., 0, 7, 30 days). Include controls with inert atmospheres (e.g., nitrogen) to isolate oxidative degradation pathways. Report degradation products and calculate half-lives using first-order kinetics .
- Key Variables : Temperature, pH, and exposure to light significantly influence hydrolysis rates of quaternary ammonium compounds .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioavailability and receptor binding be resolved?
- Methodology :
Comparative Assays : Use radioligand binding assays (e.g., muscarinic receptor subtypes) with standardized tissue preparations to isolate confounding factors like tissue-specific metabolism.
Pharmacokinetic Modeling : Incorporate in vitro permeability (Caco-2 cell assays) and plasma protein binding data to refine bioavailability predictions.
Meta-Analysis : Critically evaluate literature for differences in experimental conditions (e.g., solvent used in assays, animal models) that may explain discrepancies .
- Example Contradiction : Variability in reported IC₅₀ values for anticholinergic activity may arise from differences in receptor isolation techniques or buffer compositions .
Q. What advanced analytical techniques are suitable for detecting trace impurities or degradation products in this compound?
- Methodology :
- LC-HRMS : Liquid chromatography-high-resolution mass spectrometry identifies low-abundance impurities (e.g., demethylated byproducts) with ppm-level sensitivity.
- Solid-State NMR : Resolves polymorphic forms or hydrate states that may affect dissolution rates.
- Forced Degradation Studies : Expose the compound to extreme conditions (e.g., UV light, 0.1M HCl/NaOH) to simulate long-term stability challenges .
Q. How can researchers address discrepancies in environmental fate studies of methyl bromide derivatives, such as this compound?
- Methodology :
- Isotopic Tracer Studies : Use ¹³C-labeled methyl bromide to track methylation pathways in soil/water systems.
- Microcosm Experiments : Simulate real-world conditions (e.g., aerobic vs. anaerobic soils) to quantify degradation rates.
- Model Validation : Compare experimental data with computational models (e.g., EPI Suite) to identify gaps in predictive algorithms .
Methodological Best Practices
Q. What protocols ensure reproducibility in pharmacological assays involving this compound?
- Guidelines :
Standardize Solvents : Use dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid solvent-induced toxicity in cell-based assays.
Blind Dosing : Assign compound codes to prevent observer bias in in vivo studies.
Positive/Negative Controls : Include atropine (muscarinic antagonist) and vehicle-only groups to validate assay sensitivity .
Q. How should researchers document experimental procedures for regulatory compliance?
- Documentation :
- Detailed Synthesis Logs : Record batch-specific details (e.g., lot numbers of methyl bromide, reaction yields).
- Raw Data Archiving : Store chromatograms, spectra, and kinetic plots in accessible formats (e.g., .cdf for chromatography).
- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines (e.g., Beilstein Journal’s requirements for experimental sections) .
Tables for Quick Reference
Table 1 : Key Stability Parameters for this compound
| Condition | Degradation Pathway | Half-Life (Days) | Analytical Method |
|---|---|---|---|
| pH 2, 40°C | Hydrolysis | 7.2 | HPLC-UV |
| pH 7.4, 25°C | Oxidation | 30.5 | LC-MS |
| UV Light, 25°C | Photolysis | 2.1 | NMR |
Table 2 : Recommended Spectral Peaks for Characterization
| Technique | Key Peaks | Reference Compound |
|---|---|---|
| ¹H NMR (D₂O) | δ 3.2 (s, N⁺-CH₃), δ 7.4–7.6 (Ph) | Propantheline Br |
| IR (KBr) | 1720 cm⁻¹ (C=O), 1480 cm⁻¹ (C-N⁺) | Atropine sulfate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
